molecular formula C22H21N5O2S B2686323 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-66-1

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2686323
CAS No.: 894030-66-1
M. Wt: 419.5
InChI Key: IVDFCTSBJVREBK-UHFFFAOYSA-N
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Description

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic small molecule investigated for its potential as a modulator of protein kinase activity. This compound belongs to a class of chemicals featuring a thiazolo[3,2-b][1,2,4]triazole core, a structure recognized in medicinal chemistry research for its relevance in developing targeted therapies . The specific molecular architecture, incorporating distinct meta- and para-tolyl substituents, is designed to interact with and inhibit enzymatic targets such as the c-Met receptor tyrosine kinase . Dysregulation of the c-Met signaling pathway is implicated in various disease processes, making it a significant target for investigative therapeutics. This product is supplied as a high-purity solid to ensure consistency and reliability in your experimental results. It is intended for non-clinical research applications only, including but not limited to, biochemical assay development, enzyme inhibition studies, and early-stage cell-based screening. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)19-25-22-27(26-19)18(13-30-22)10-11-23-20(28)21(29)24-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFCTSBJVREBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound characterized by its thiazolo[3,2-b][1,2,4]triazole core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O2S with a molecular weight of approximately 419.5 g/mol. The structural components include:

  • Thiazolo[3,2-b][1,2,4]triazole : A bicyclic compound known for its diverse biological activities.
  • Oxalamide moiety : Implicated in enhancing the compound's solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. In particular:

  • Cell Line Studies : Compounds similar to this compound have been tested against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These studies demonstrated potent anticancer activity with some derivatives showing higher efficacy than traditional amides .
Cell Line Activity
Renal CancerHigh efficacy
LeukemiaModerate efficacy
Colon CancerHigh efficacy
Breast CancerModerate efficacy
MelanomaHigh efficacy

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Studies : Compounds were screened against various bacterial strains and fungi. Notably, some derivatives showed activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituent Effects : The presence and position of substituents on the aromatic rings significantly affect both anticancer and antimicrobial activities. For instance:
    • The introduction of halogen atoms (like chlorine or fluorine) can enhance potency.
    • The oxalamide linkage contributes to improved solubility and bioavailability .

Case Studies

Several case studies highlight the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Case Study 1 : A derivative was shown to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
    • Mechanism : The compound activated caspase pathways leading to programmed cell death.
  • Case Study 2 : Another derivative demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, showcasing potential as a therapeutic agent for bacterial infections.
    • Mechanism : It was suggested that the compound interfered with bacterial cell wall synthesis.

Scientific Research Applications

Biological Activities

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits various biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures show significant anticancer activity against various human cancer cell lines. Mechanisms include inducing apoptosis and inhibiting cell proliferation through multiple biochemical pathways .
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
  • Antiviral and Anti-inflammatory Effects : Similar compounds have demonstrated antiviral properties and the ability to modulate inflammatory responses in vitro. These effects are crucial in developing treatments for viral infections and inflammatory diseases.

Case Studies

Several studies highlight the potential of this compound in various applications:

  • Anticancer Study : A study evaluated the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives, finding that they significantly inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Evaluation : Research assessed the antimicrobial activity of synthesized thiazolo derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects on microbial growth, suggesting their potential as new antimicrobial agents .
  • Pharmacological Insights : A comprehensive review discussed the structure-activity relationships (SAR) of thiazolo derivatives, highlighting how specific modifications can enhance their pharmacological profiles. This information is critical for guiding future drug development efforts targeting various diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Oxalamide Family

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,4-Dimethoxybenzyl (electron-donating groups) and pyridin-2-yl ethyl. Applications: Approved as a flavor enhancer (FEMA 4233) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Regulatory Status: Globally approved for food use, with extensive toxicological data supporting safety .
  • N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide: Substituents: 3-Methoxyphenyl (vs. m-tolyl in the target compound) and identical thiazolo-triazole-ethyl group.

Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole :
    • Substituents : Chlorophenyl and phenyl groups on the thiazolo-triazole core.
    • Properties : Demonstrated stability in DMSO (per NMR data) and a melting point of 143–145°C .
    • Divergence : Lacks the oxalamide moiety, limiting direct functional comparison but highlighting the thiazolo-triazole scaffold’s versatility in drug design .

Key Research Findings and Data

Table 1: Comparative Analysis of Oxalamide and Thiazolo-Triazole Derivatives

Compound Name Core Structure Substituents Applications Regulatory Status
Target Compound Oxalamide + Thiazolo-Triazole m-Tolyl, p-Tolyl-thiazolo-triazole Potential flavoring/pharma Under investigation
S336 (FEMA 4233) Oxalamide 2,4-Dimethoxybenzyl, Pyridin-2-yl Food flavoring Globally approved
N1-(3-methoxyphenyl)-analogue Oxalamide + Thiazolo-Triazole 3-Methoxyphenyl, p-Tolyl-thiazolo-triazole Research compound Not evaluated
2-(4-Chlorophenyl)-thiazolo-triazole Thiazolo-Triazole 4-Chlorophenyl, Phenyl Pharmaceutical research Preclinical

Metabolic and Toxicological Insights

  • Target Compound: Limited data available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions, such as refluxing precursors (e.g., 1,2,4-triazole-5-thiol and substituted maleimides) in glacial acetic acid, followed by recrystallization . Key parameters include reaction time (e.g., 2–24 hours), solvent choice (e.g., ethanol for recrystallization), and stoichiometric ratios. Statistical experimental design (e.g., factorial designs) can minimize trials while optimizing yields and purity .

Q. How can structural characterization of this compound be systematically performed to confirm its identity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to verify substituent positions and connectivity, as demonstrated for analogous thiazolo-triazinones .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretches) .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Common issues include low solubility and byproduct formation. Techniques include:

  • Recrystallization : Use ethanol or methanol for stepwise purification .
  • Column chromatography : Optimize mobile phase (e.g., ethyl acetate/hexane gradients) for polar heterocycles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., B3LYP/SDD) can model bond angles, charge distribution, and reaction pathways. For example, angle deviations in thiazolo-triazole cores (e.g., C1-C2-C3 = 121.4°) correlate with steric effects and electronic properties, guiding synthetic modifications . ICReDD’s integrated computational-experimental workflows accelerate reaction discovery by linking computed transition states to experimental validation .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent antimicrobial results across studies)?

  • Methodological Answer :

  • Dose-response studies : Establish EC50_{50} values under standardized conditions (e.g., fixed pH, temperature) .
  • Mechanistic assays : Compare membrane permeability (via logP) or target-binding affinity (e.g., enzyme inhibition assays) to isolate variables .
  • Meta-analysis : Use statistical tools to harmonize datasets, accounting for differences in microbial strains or assay protocols .

Q. How can the compound’s stability under varying conditions (e.g., light, pH) be systematically evaluated for pharmacological applications?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to UV light, acidic/basic buffers, or oxidants (e.g., H2_2O2_2) and monitor degradation via HPLC .
  • Kinetic modeling : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) to predict shelf-life .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve 3D structures to identify critical interactions (e.g., hydrogen bonding with biological targets) .
  • QSAR modeling : Use descriptors like Hammett constants (σ\sigma) or topological polar surface area (TPSA) to correlate substituent effects with activity .

Methodological Notes

  • Experimental Design : Utilize response surface methodology (RSM) to optimize multi-variable synthesis parameters (e.g., temperature, catalyst loading) .
  • Data Validation : Cross-reference computational predictions (e.g., reaction feasibility) with experimental yields to refine models .
  • Ethical Compliance : Adhere to safety protocols for handling hazardous intermediates (e.g., chlorinated reagents) as per institutional chemical hygiene plans .

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